2,7-Dichlorobenzo[d]thiazole
Overview
Description
“2,7-Dichlorobenzo[d]thiazole” is a chemical compound with the molecular formula C7H3Cl2NS . It has a molecular weight of 204.08 . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
Thiazoles, including “this compound”, are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . They can be synthesized using a cascade protocol . The synthesis of thiazoline and thiazole derivatives using a domino protocol, mild reaction conditions, and readily available substrates has been reported .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H3Cl2NS . The average mass is 204.076 Da and the monoisotopic mass is 202.936325 Da .
Chemical Reactions Analysis
Thiazole-based compounds, including “this compound”, have shown significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 204.08 .
Scientific Research Applications
Chemistry and Synthesis of Thiazole Derivatives
Thiazole, a heterocycle containing sulfur and nitrogen, is crucial in medicinal chemistry, forming the core of many natural and synthetic compounds. Its derivatives, including 2,7-Dichlorobenzo[d]thiazole, have demonstrated significant antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. The synthetic importance of thiazole derivatives has grown due to their applications as anticancer, anthelmintic agents, and photographic sensitizers (Chhabria, Patel, Modi, & Brahmkshatriya, 2016).
Biological Activities of Thiazole and Bisthiazole Derivatives
Thiazole-based compounds are recognized for their diverse pharmacological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects. These properties make them attractive candidates for drug discovery and the development of new therapeutic agents (Borcea, Ionuț, Crișan, & Oniga, 2021).
Central Nervous System (CNS) Active Agents
Thiazole derivatives are increasingly used to develop novel CNS active agents. These compounds have shown efficacy in treating various CNS disorders and some are in clinical trials. The research has demonstrated their potential to overcome several CNS disorders in both rodent and primate models (Mishra, Kumari, & Tiwari, 2015).
Corrosion Inhibition Applications
Apart from medical applications, thiazole derivatives like this compound have shown potential in corrosion inhibition. They have been effective in protecting metal surfaces such as copper from corrosion, especially in acidic environments. This application is particularly relevant in industrial settings (Farahati et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazoles, in general, are known for their diverse biological activities, which are likely due to their interaction with various biological targets .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 3.41, indicating its potential to cross biological membranes .
Result of Action
Thiazole derivatives are known for their diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is worth noting that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Safety and Hazards
The safety information for “2,7-Dichlorobenzo[d]thiazole” includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
Biochemical Analysis
Biochemical Properties
2,7-Dichlorobenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes involves the formation of a stable complex, which can lead to the inhibition of enzyme activity. Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes. Furthermore, this compound has been reported to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the inhibition of cytochrome P450 enzymes by this compound can affect the metabolism of other compounds, leading to altered pharmacokinetics and pharmacodynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH . Over time, this compound can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the biotransformation of this compound into reactive metabolites, which can further interact with cellular macromolecules. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects.
Properties
IUPAC Name |
2,7-dichloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKFIAXHERNXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462272 | |
Record name | 2,7-Dichlorobenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-23-6 | |
Record name | 2,7-Dichlorobenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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